Superior Antiproliferative Activity Against Imatinib-Resistant GIST Compared to Standard-of-Care
EAPC derivatives demonstrate significantly stronger antiproliferative activity against imatinib (IM)-resistant GIST cells compared to IM itself and doxorubicin. In a colony formation assay on IM-resistant GIST cell lines, EAPCs exhibited potent inhibition that was qualitatively assessed as 'much stronger' than the effects of both IM and the topoisomerase II inhibitor doxorubicin [1]. This is a critical differentiator, as over 50% of GIST patients develop resistance to IM within two years of therapy [1].
| Evidence Dimension | Antiproliferative activity against imatinib-resistant GIST cells in a colony formation assay |
|---|---|
| Target Compound Data | EAPC-20 and EAPC-24: Potent antiproliferative activity, described as 'much stronger' than comparators |
| Comparator Or Baseline | Imatinib (IM) and Doxorubicin: Significantly weaker antiproliferative activity |
| Quantified Difference | EAPCs qualitatively ranked as 'much stronger' than IM and doxorubicin |
| Conditions | Colony formation assay on imatinib-resistant GIST cell lines in vitro |
Why This Matters
This positions the EAPC class, derived from ethyl 2-amino-1H-pyrrole-3-carboxylate, as a preferential candidate for developing second-line therapies targeting a well-defined, high-unmet-need patient population resistant to the primary standard-of-care.
- [1] Boichuk, S., Galembikova, A., Dunaev, P., Micheeva, E., Novikova, M., Khromova, N., & Kopnin, P. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anti-Cancer Drugs, 30(5), 475–484. View Source
